(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone
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Overview
Description
Scientific Research Applications
PET Imaging Agent for Parkinson's Disease
One study involved the synthesis of a compound structurally related to "(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone," aimed at developing a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. The compound and its precursor were synthesized with a high chemical yield, and the target tracer was prepared with high radiochemical purity and specific activity, highlighting its potential as a diagnostic tool for Parkinson's disease (Wang et al., 2017).
Antitumor Activity
Another study synthesized a derivative with a morpholino group, showing distinct inhibition on the proliferation of various cancer cell lines, indicating the compound's potential for antitumor applications (Tang & Fu, 2018).
Synthetic Methodologies
Research on the synthesis of novel heterocycles using morpholino derivatives has been reported, demonstrating the versatility of these compounds in generating biologically active molecules. For example, highly diastereo- and enantioselective additions of homoenolates to nitrones catalyzed by N-heterocyclic carbenes produced unusual morpholinone heterocycles, which could be further converted into γ-hydroxy amino esters, underscoring the synthetic utility of morpholino-containing compounds in creating structurally diverse and potentially active molecules (Phillips, Reynolds, & Scheidt, 2008).
Membrane-Protective Activity
Further, derivatives of 2,6-diisobornylphenol with morpholino groups have been synthesized and evaluated for their membrane-protective (MP) and antioxidant (AO) activity. These studies have shown that specific morpholino derivatives exhibit significant MP and AO activity, suggesting their potential for further pharmacological exploration (Buravlev et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-10-4-2-3-9-11(15)13(20-12(9)10)14(17)16-5-7-19-8-6-16/h2-4H,5-8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFIZSPNRGFGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.